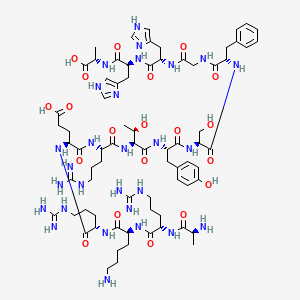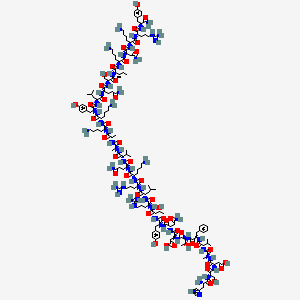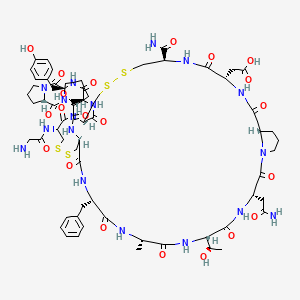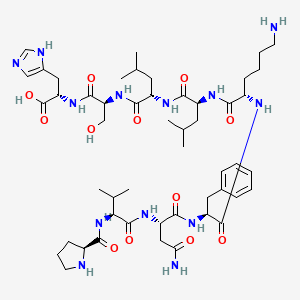
1-TIOL-BETA-D-GALACTOSA SAL DE SODIO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(4-methylphenoxy)tetrahydro-2H-pyran-2-thiolate” has a molecular formula of C13H17O5S, an average mass of 285.337 Da, and a monoisotopic mass of 285.080231 Da .
Molecular Structure Analysis
The compound “(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(4-methylphenoxy)tetrahydro-2H-pyran-2-thiolate” has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Physical and Chemical Properties Analysis
The compound “(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(4-methylphenoxy)tetrahydro-2H-pyran-2-thiolate” has a boiling point of 507.2±50.0 °C at 760 mmHg and a flash point of 260.5±30.1 °C . It has a polar surface area of 79 Ų .Aplicaciones Científicas De Investigación
Reacción de Adición Tiol-Michael
El grupo tiol en 1-tiol-β-D-glucosa permite diversas reacciones químicas, incluida la reacción de adición tiol-Michael . Esta reacción es una herramienta poderosa en la química de materiales, que permite la creación de estructuras y materiales complejos .
Polimerización
1-tiol-β-D-glucosa se puede usar en procesos de polimerización . El grupo tiol en el compuesto puede reaccionar con otras moléculas para formar polímeros, que tienen una amplia gama de aplicaciones en diversos campos como la ciencia de los materiales y la biotecnología .
Procedimientos Analíticos y de Diagnóstico
1-tiol-β-D-glucosa se puede marcar con tecnecio-99m para procedimientos analíticos y de diagnóstico . Esto lo convierte en una herramienta valiosa en la imagenología médica y los diagnósticos .
Sustrato para Glucosa Oxidasa
1-tiol-β-D-glucosa se puede usar como sustrato para la glucosa oxidasa . Esto conduce a la producción de ácido 1-tiol-β-D-glucónico , que tiene aplicaciones potenciales en bioquímica y biología molecular.
Molécula Portadora para la Captación Celular
1-tiol-β-D-glucosa se usa a menudo como una molécula portadora para la captación celular de marcadores, polímeros y nanopartículas . Esto lo convierte en una herramienta útil en biología celular y sistemas de administración de fármacos
Mecanismo De Acción
Target of Action
It’s known that thioglycosides, such as 1-thio-beta-d-galactose sodium salt, are often used in research due to their ability to form hydrophilic self-assembled monolayers with metal .
Mode of Action
1-Thio-beta-D-galactose Sodium Salt interacts with its targets by forming a hydrophilic self-assembled monolayer with metal . This interaction stabilizes the lipid bilayer and protects proteins from denaturation .
Biochemical Pathways
The compound’s ability to stabilize lipid bilayers and protect proteins from denaturation suggests it may influence pathways involving membrane-bound proteins or lipid-mediated signaling .
Result of Action
The molecular and cellular effects of 1-Thio-beta-D-galactose Sodium Salt’s action are largely dependent on its role in stabilizing lipid bilayers and protecting proteins from denaturation . This could potentially maintain the integrity of cellular structures and functions under various conditions.
Action Environment
The action, efficacy, and stability of 1-Thio-beta-D-galactose Sodium Salt can be influenced by various environmental factors. For instance, the presence of metal ions could enhance its ability to form hydrophilic self-assembled monolayers .
Análisis Bioquímico
Biochemical Properties
1-Thio-beta-D-galactose sodium salt plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism. This compound interacts with various enzymes, such as beta-galactosidase, which hydrolyzes the glycosidic bond in beta-galactosides. The interaction between 1-Thio-beta-D-galactose sodium salt and beta-galactosidase is crucial for understanding the enzyme’s mechanism and its role in metabolic pathways .
Cellular Effects
1-Thio-beta-D-galactose sodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the function of cells by altering the activity of enzymes involved in carbohydrate metabolism. For example, it can modulate the activity of beta-galactosidase, leading to changes in the levels of galactose and its derivatives within the cell .
Molecular Mechanism
The molecular mechanism of 1-Thio-beta-D-galactose sodium salt involves its interaction with specific enzymes and proteins. This compound binds to the active site of beta-galactosidase, inhibiting its activity and preventing the hydrolysis of beta-galactosides. This inhibition can lead to changes in the levels of galactose and its derivatives, affecting various metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Thio-beta-D-galactose sodium salt can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, 1-Thio-beta-D-galactose sodium salt may degrade, leading to a decrease in its effectiveness and potential changes in its impact on cellular function .
Dosage Effects in Animal Models
The effects of 1-Thio-beta-D-galactose sodium salt can vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways. High doses of 1-Thio-beta-D-galactose sodium salt may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
1-Thio-beta-D-galactose sodium salt is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. This compound interacts with enzymes such as beta-galactosidase, influencing the hydrolysis of beta-galactosides and the subsequent production of galactose and its derivatives. These interactions can affect metabolic flux and the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-Thio-beta-D-galactose sodium salt within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, leading to its accumulation in certain cellular compartments. The distribution of 1-Thio-beta-D-galactose sodium salt can affect its activity and function within the cell .
Subcellular Localization
1-Thio-beta-D-galactose sodium salt is localized within specific subcellular compartments, where it exerts its effects on enzyme activity and metabolic pathways. The localization of this compound can be influenced by targeting signals and post-translational modifications, directing it to specific organelles or cellular compartments. The subcellular localization of 1-Thio-beta-D-galactose sodium salt is crucial for its activity and function within the cell .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate involves the protection of a tetrahydroxy sugar, followed by the introduction of a thiol group and subsequent deprotection to yield the final product.", "Starting Materials": [ "D-glucose", "Methanol", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium bicarbonate", "Thioglycolic acid", "Sodium chloride" ], "Reaction": [ "Protection of D-glucose with methanol and HCl to yield methyl glucopyranoside", "Reduction of methyl glucopyranoside with sodium borohydride to yield (2S,3R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-methanol", "Protection of (2S,3R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-methanol with acetone and HCl to yield (2S,3R,4S,5R)-3,4,5-triacetoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-methanol", "Introduction of thiol group by reacting (2S,3R,4S,5R)-3,4,5-triacetoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-methanol with thioglycolic acid and sodium bicarbonate to yield (2S,3R,4S,5R)-3,4,5-triacetoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiol", "Deprotection of (2S,3R,4S,5R)-3,4,5-triacetoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiol with sodium hydroxide to yield Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate" ] } | |
Número CAS |
42891-22-5 |
Fórmula molecular |
C6H12NaO5S |
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
sodium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/t2-,3+,4+,5-,6+;/m1./s1 |
Clave InChI |
BHHKGFGJKMSQDZ-QEQWBAOXSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O.[Na] |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)S)O)O)O)O.[Na] |
Sinónimos |
1-Τhio-β-D-galactopyranose Μonosodium Salt; (β-D-Galactopyranosylthio)sodium; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)



![d[Cha4]AVP](/img/structure/B561571.png)

![[Ala17]-MCH](/img/no-structure.png)




